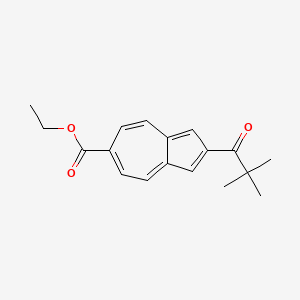
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate is a chemical compound that belongs to the class of azulene derivatives Azulene is an aromatic hydrocarbon known for its unique structure and vibrant blue color
Preparation Methods
The synthesis of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be achieved through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis. Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Chemical Reactions Analysis
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, azulene derivatives are known for their anti-inflammatory, antibacterial, and antiallergic properties . Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate may also be used in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by modulating inflammatory pathways or interacting with bacterial cell membranes to exert antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be compared to other azulene derivatives, such as guaiazulene and chamazulene. While all these compounds share the azulene core structure, they differ in their substituents and, consequently, their properties and applications. For example, guaiazulene is known for its anti-inflammatory properties and is used in various cosmetic products, while chamazulene has been studied for its potential anti-cancer properties .
Conclusion
This compound is a versatile compound with a range of applications in medicinal chemistry, materials science, and other fields. Its unique structure and properties make it a valuable subject of study for researchers looking to develop new therapeutic agents and advanced materials.
Properties
CAS No. |
869957-30-2 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate |
InChI |
InChI=1S/C18H20O3/c1-5-21-17(20)12-6-8-13-10-15(11-14(13)9-7-12)16(19)18(2,3)4/h6-11H,5H2,1-4H3 |
InChI Key |
HDIZUXFECPYSJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=C(C=C2C=C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















